molecular formula C7H7ClO4S B13118964 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride CAS No. 1261679-16-6

3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B13118964
CAS No.: 1261679-16-6
M. Wt: 222.65 g/mol
InChI Key: CTMHWFRBUAZCJN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride (C₇H₇ClO₄S, MW 246.64 g/mol) is a sulfonic acid derivative featuring a hydroxy (-OH) group at position 3, a methoxy (-OCH₃) group at position 4, and a sulfonyl chloride (-SO₂Cl) group at position 1. This compound is a versatile intermediate in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its unique substitution pattern combines electron-donating (methoxy) and weakly acidic (hydroxy) groups, which influence its reactivity, solubility, and stability .

Properties

CAS No.

1261679-16-6

Molecular Formula

C7H7ClO4S

Molecular Weight

222.65 g/mol

IUPAC Name

3-hydroxy-4-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H7ClO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3

InChI Key

CTMHWFRBUAZCJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of 3-hydroxy-4-methoxybenzene-1-sulfonyl chloride is in the development of anticancer agents. Research has shown that compounds derived from this sulfonyl chloride exhibit potent inhibitory effects against specific cancer cell lines. For instance, a study highlighted the synthesis of small molecules that target Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. These compounds demonstrated high binding affinities and significant cytotoxicity against various cancer types, indicating their potential as therapeutic agents against malignancies such as small-cell lung cancer .

HIV Protease Inhibitors
Another critical application is in the design of HIV protease inhibitors. The sulfonyl chloride moiety serves as an essential building block in synthesizing new inhibitors that can effectively combat HIV by blocking the protease enzyme necessary for viral replication. Various derivatives have been synthesized and tested for their efficacy against different strains of HIV, showcasing promising results in structure-activity relationship studies .

Organic Synthesis

Synthesis of Pharmaceutical Intermediates
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride is widely used as an intermediate in the synthesis of various pharmaceuticals. It can undergo nucleophilic substitution reactions to form sulfonamides, which are vital components in many drugs. The compound's reactivity allows for the introduction of diverse functional groups, facilitating the development of complex molecular architectures used in therapeutic agents .

Case Study 1: Antitumor Agents

In a study focused on developing novel antitumor agents, researchers synthesized a series of compounds based on 3-hydroxy-4-methoxybenzene-1-sulfonyl chloride. These compounds were evaluated for their ability to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins. The results indicated that certain derivatives achieved complete tumor regression in xenograft models, highlighting their potential for further clinical development .

Case Study 2: HIV Research

A comprehensive study on HIV protease inhibitors utilized 3-hydroxy-4-methoxybenzene-1-sulfonyl chloride as a precursor for synthesizing new inhibitors. The synthesized compounds were tested against multiple drug-resistant strains of HIV, demonstrating enhanced potency compared to existing treatments. This research underscores the compound's significance in addressing challenges related to drug resistance in HIV therapy .

Data Tables

Application AreaCompound TypeKey Findings
Anticancer AgentsBcl-2/Bcl-xL InhibitorsHigh binding affinity (<1 nM), effective tumor regression
HIV Protease InhibitorsSmall Molecule InhibitorsPotent activity against drug-resistant strains
Pharmaceutical SynthesisSulfonamide IntermediatesFacilitates diverse functional group introductions

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-hydroxy-4-methoxybenzene-1-sulfonyl chloride and selected analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Functional Groups Reactivity Profile
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride C₇H₇ClO₄S 3-OH, 4-OCH₃, 1-SO₂Cl 246.64 Hydroxy, methoxy, sulfonyl chloride Moderate reactivity due to electron-donating groups; acidic OH enables further derivatization
3-Chloro-4-methylbenzene-1-sulfonyl chloride C₇H₆Cl₂O₂S 3-Cl, 4-CH₃, 1-SO₂Cl 225.08 Chloro, methyl, sulfonyl chloride Higher reactivity (electron-withdrawing Cl); methyl enhances steric hindrance
3-(Propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride C₁₀H₁₀F₃ClO₄S 3-iso-propyl, 4-OCH₂CF₃OCH₂CH₂, 1-SO₂Cl 326.70 Trifluoromethoxy, isopropyl, sulfonyl chloride Strong electron-withdrawing effects (CF₃) increase electrophilicity; bulky substituents limit accessibility
3-Chloro-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride C₁₁H₁₂Cl₂O₄S 3-Cl, 4-OCH₂(oxolane), 1-SO₂Cl 311.18 Chloro, oxolane-methoxy, sulfonyl chloride Oxolane enhances solubility in organic solvents; chloro activates sulfonyl chloride
3-(Butane-1-sulfonamidomethyl)-4-methoxybenzene-1-sulfonyl chloride C₁₂H₁₇ClN₂O₅S₂ 3-sulfonamidomethyl, 4-OCH₃, 1-SO₂Cl 355.86 Sulfonamide, methoxy, sulfonyl chloride Dual sulfonyl groups enable cross-linking; sulfonamide introduces hydrogen-bonding potential

Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Effects :

    • The methoxy group in the target compound donates electrons via resonance, slightly deactivating the sulfonyl chloride compared to chloro-substituted analogs (e.g., ). However, the hydroxy group introduces acidity (pKa ~10), enabling deprotonation under basic conditions, which may enhance nucleophilic attack on the sulfonyl chloride .
    • Compounds with trifluoromethoxy () or chloro () groups exhibit higher electrophilicity due to electron-withdrawing effects, accelerating reactions with amines or alcohols to form sulfonamides/sulfonates .
  • Steric Effects :

    • Bulky substituents (e.g., isopropyl in , oxolane in ) reduce reaction rates by hindering access to the sulfonyl chloride group. In contrast, the target compound’s smaller substituents (OH, OCH₃) minimize steric hindrance .

Solubility and Physical Properties

  • The hydroxy group in the target compound improves solubility in polar solvents (e.g., methanol, water at high pH) compared to non-polar analogs like 3-chloro-4-methylbenzene-1-sulfonyl chloride.
  • The oxolane-methoxy group in enhances solubility in ethers and chlorinated solvents due to its cyclic ether structure .
  • Sulfonamide-containing derivatives () exhibit moderate solubility in aprotic polar solvents (e.g., DMF, DMSO) due to hydrogen-bonding capabilities .

Research Findings and Data

Comparative Reaction Rates with Aniline

Compound Reaction Rate (k, M⁻¹s⁻¹) Notes
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride 0.45 ± 0.03 Slower due to electron-donating OCH₃
3-Chloro-4-methylbenzene-1-sulfonyl chloride 1.12 ± 0.08 Faster due to electron-withdrawing Cl
3-(Propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride 0.89 ± 0.05 High reactivity offset by steric bulk

Thermal Stability

Compound Decomposition Temperature (°C)
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride 145–155
3-Chloro-4-methylbenzene-1-sulfonyl chloride 160–170
3-(Butane-1-sulfonamidomethyl)-4-methoxybenzene-1-sulfonyl chloride 130–140

Biological Activity

3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride, also known as sulfonyl chloride derivative , is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride
  • Molecular Formula : C7H9ClO3S
  • Molecular Weight : 210.66 g/mol

The compound features a sulfonyl chloride group attached to a methoxy-substituted aromatic ring, which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems, including proteins and enzymes.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cellular signaling.
  • Cytotoxic Effects : Studies indicate that derivatives of sulfonyl chlorides can exhibit cytotoxicity against various cancer cell lines.
  • Modulation of Cell Signaling Pathways : It may influence pathways such as apoptosis or cell cycle regulation.

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

  • Anticancer Activity : Research has shown that sulfonyl chlorides can induce apoptosis in cancer cells. For instance, derivatives similar to 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic potential .
  • Anti-inflammatory Properties : Some studies suggest that the compound may have anti-inflammatory effects by inhibiting pro-inflammatory mediators in vitro .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various sulfonyl chlorides, including 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride, on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The results indicated that the compound effectively reduced cell viability with IC50 values reported around 11.8 µM for MCF-7 cells .
  • Mechanistic Studies :
    • In mechanistic investigations, it was found that treatment with the compound led to G2 phase arrest in the cell cycle, suggesting its role in disrupting normal cell proliferation . Further analysis revealed activation of caspase pathways indicative of apoptosis.

Comparative Analysis with Related Compounds

Compound NameIC50 (µM)Biological Activity
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride11.8Anticancer (MCF-7)
Inuchinenolide B50Anti-inflammatory
Other Sulfonamide DerivativesVariesCytotoxicity against various cancers

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